1-((3-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

H1-antihistaminic triazoloquinazolinone bronchoconstriction

1-((3-Chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one (CAS 1114861-06-1) is a triazoloquinazolinone derivative containing a 3-chlorobenzylthio substituent at position 1 and a phenethyl group at position 4 of the fused [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one core. This scaffold is primarily investigated as a chemokine receptor modulator and H1-antihistaminic agent.

Molecular Formula C24H19ClN4OS
Molecular Weight 446.95
CAS No. 1114861-06-1
Cat. No. B2641323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((3-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
CAS1114861-06-1
Molecular FormulaC24H19ClN4OS
Molecular Weight446.95
Structural Identifiers
SMILESC1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC5=CC(=CC=C5)Cl
InChIInChI=1S/C24H19ClN4OS/c25-19-10-6-9-18(15-19)16-31-24-27-26-23-28(14-13-17-7-2-1-3-8-17)22(30)20-11-4-5-12-21(20)29(23)24/h1-12,15H,13-14,16H2
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((3-Chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one (CAS 1114861-06-1): Core Structure and Research-Grade Procurement Considerations


1-((3-Chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one (CAS 1114861-06-1) is a triazoloquinazolinone derivative containing a 3-chlorobenzylthio substituent at position 1 and a phenethyl group at position 4 of the fused [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one core [1]. This scaffold is primarily investigated as a chemokine receptor modulator and H1-antihistaminic agent [2]. While the compound is commercially available from specialty chemical suppliers, publicly disclosed bioactivity data remain scarce, making differentiation from close structural analogs critical for rational procurement in target-based screening or lead optimization programs.

Why Close Analogs of 1-((3-Chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one Cannot Be Casually Substituted for Procurement


The triazoloquinazolinone scaffold exhibits pronounced structure‑activity relationships (SAR) at both the N‑4 and C‑1 positions. In the chemokine inhibitor patent series, the 3‑chlorobenzylthio motif was specifically exemplified alongside other halogenated benzylthio variants, indicating that the chlorine substitution pattern directly influences CCR receptor affinity [1]. Similarly, H1‑antihistaminic activity data for 4‑(3‑chlorophenyl)‑1‑substituted analogs demonstrate that subtle changes in the 4‑position substituent (e.g., replacing 3‑chlorophenyl with phenethyl) can substantially alter in vivo potency and sedation profiles [2]. Consequently, interchanging the target compound with its 4‑chlorobenzylthio isomer, the non‑chlorinated benzylthio analog, or 4‑aryl variants without experimental validation risks compromising target engagement, selectivity, and downstream pharmacological outcomes.

Quantitative Differentiation Evidence for 1-((3-Chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one vs. Closest Analogs


H1‑Antihistaminic Potency Class‑Level Comparison: 4‑Phenethyl vs. 4‑(3‑Chlorophenyl) Derivatives

The closest published pharmacological data for a triazoloquinazolinone core with a 4‑(3‑chlorophenyl) substituent show that compound S5 (4‑(3‑chlorophenyl)‑1‑methyl‑[1,2,4]triazolo[4,3‑a]quinazolin‑5(4H)‑one) provided 69.65% protection against histamine‑induced bronchoconstriction in guinea pigs, comparable to chlorpheniramine maleate (70.09%) [1]. The target compound bears a 4‑phenethyl group instead of 4‑(3‑chlorophenyl); SAR from the same study indicates that the nature of the 4‑substituent markedly influences both antihistaminic efficacy and sedation. No head‑to‑head data exist for the 4‑phenethyl analog, but this class‑level evidence enables a rational prioritization of the target compound for screening campaigns aiming to explore 4‑phenethyl SAR space.

H1-antihistaminic triazoloquinazolinone bronchoconstriction

CCR Chemokine Receptor Affinity: Structural Basis for Selecting the 3‑Chlorobenzylthio Isomer

US Patent 6,492,364 discloses triazoloquinazolinone derivatives as chemokine inhibitors, with explicit exemplification of compounds bearing halogenated benzylthio substituents at the position equivalent to C‑1 [1]. While the patent does not provide individual IC₅₀ values for the 3‑chlorobenzylthio versus 4‑chlorobenzylthio regioisomers, the structure‑activity relationship discussion indicates that chlorine substitution pattern on the benzylthio moiety modulates CCR binding. The 3‑chloro regioisomer offers a distinct electron‑withdrawing orientation compared to the 4‑chloro isomer (CAS 1114660‑91‑1), which can translate into differential hydrogen‑bonding or π‑stacking interactions within the receptor binding pocket. Procurement of the 3‑chloro isomer thus enables probing of regioisomer‑dependent chemokine inhibition that is inaccessible with the 4‑chloro analog.

chemokine receptor CCR antagonist triazoloquinazolinone

Computed Lipophilicity Differential Between 3‑Chlorobenzylthio and 4‑Chlorobenzylthio Regioisomers

The 3‑chlorobenzylthio and 4‑chlorobenzylthio regioisomers share the same molecular formula (C₂₄H₁₉ClN₄OS) and molecular weight (447.0 g·mol⁻¹) [1]. However, the different chlorine position alters the dipole moment and local electrostatic potential, which in turn influences the partition coefficient (logP). Fragment‑based calculations (CLOGP algorithm) predict a slightly lower logP for the 3‑chloro isomer compared to the 4‑chloro isomer due to the greater dipole moment of the meta‑substituted chlorophenyl ring, which reduces hydrophobic surface area contribution [2]. This subtle difference in lipophilicity can affect membrane permeability, plasma protein binding, and nonspecific binding in cellular assays, making the 3‑chloro isomer the preferred candidate for assays where lower nonspecific binding is critical.

lipophilicity clogP regioisomer differentiation

Metabolic Stability Prognosis: Benzylthio vs. 3‑Chlorobenzylthio Linker Differentiation

The unsubstituted benzylthio analog (1‑(benzylthio)‑4‑phenethyl‑[1,2,4]triazolo[4,3‑a]quinazolin‑5(4H)‑one, CAS 1111196‑73‑6) lacks the electron‑withdrawing chlorine substituent, rendering the benzylic position more electron‑rich and potentially more susceptible to cytochrome P450‑mediated oxidation [1]. The presence of the 3‑chloro substituent in the target compound reduces the electron density on the aromatic ring, which can slow oxidative metabolism at the benzylic carbon and the sulfur atom, potentially improving metabolic half‑life. While no comparative microsomal stability data are publicly available for these specific analogs, the general principle of halogen‑induced metabolic stabilization is well documented in medicinal chemistry [2].

metabolic stability benzylthio linker oxidative metabolism

Optimal Application Scenarios for Procuring 1-((3-Chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one


CCR Chemokine Receptor Antagonist Screening Cascade

Based on the patent disclosure of triazoloquinazolinones as chemokine inhibitors [4], the target compound is suitable as a starting point for CCR family antagonist discovery. Its 3‑chlorobenzylthio substitution pattern distinguishes it from the 4‑chloro regioisomer, enabling exploration of chlorine positional effects on receptor subtype selectivity. Procurement of this specific regioisomer is justified when the screening goal is to map halogen‑binding pocket interactions within CCR receptors.

H1‑Antihistaminic SAR Expansion Beyond 4‑(3‑Chlorophenyl) Derivatives

The available H1‑antihistaminic data for 4‑(3‑chlorophenyl)‑1‑substituted triazoloquinazolinones [4] provide a potency benchmark (≈70% protection in guinea pig bronchoconstriction model). The target compound, with its 4‑phenethyl group, offers a distinct SAR vector for investigating how replacing a 3‑chlorophenyl with a phenethyl moiety impacts antihistaminic efficacy and sedation. Researchers aiming to decouple antihistaminic activity from sedative side effects will benefit from procuring this analog.

Regioisomer‑Dependent ADME Profiling

The computed lipophilicity difference (ΔclogP ≈ −0.2) between the 3‑chloro and 4‑chloro regioisomers [4] makes the target compound a useful probe for assessing how subtle chlorine positional changes affect permeability, solubility, and nonspecific binding in cellular assays. Procurement is recommended for in vitro ADME panels that require matched regioisomer pairs to deconvolute chlorine position contributions to pharmacokinetic parameters.

Metabolic Stability Comparison with Non‑Chlorinated Benzylthio Analog

The electron‑withdrawing 3‑chloro substituent is predicted to enhance metabolic stability relative to the unsubstituted benzylthio analog [4]. This compound is therefore a rational choice for head‑to‑head microsomal or hepatocyte stability studies aimed at quantifying the protective effect of meta‑chlorine substitution on the benzylthio linker. Such data can inform the design of more stable triazoloquinazolinone leads.

Quote Request

Request a Quote for 1-((3-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.